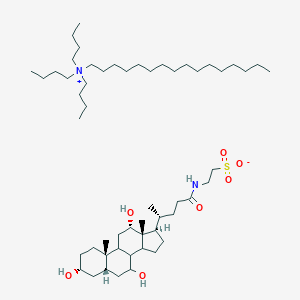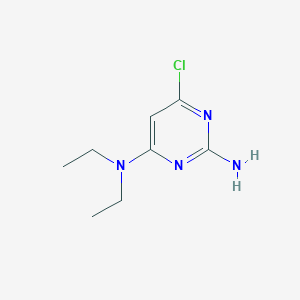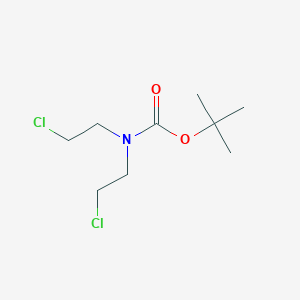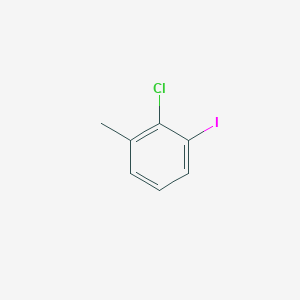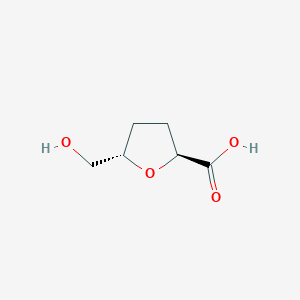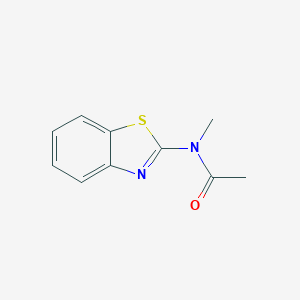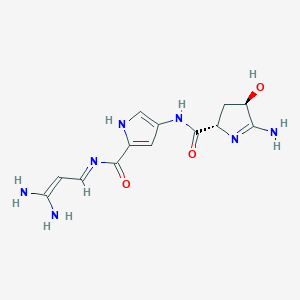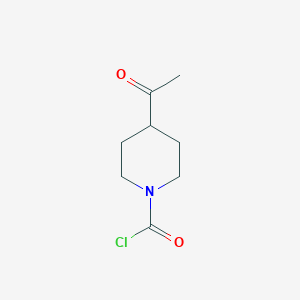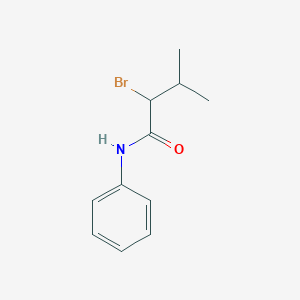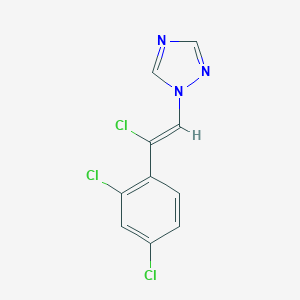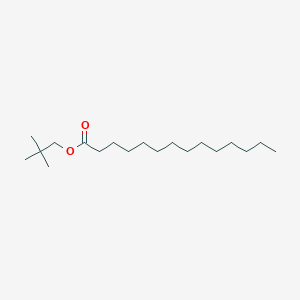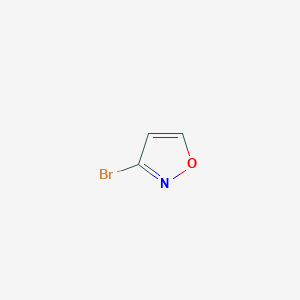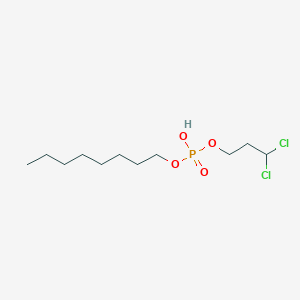
Octyldichloropropyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyldichloropropyl phosphate (ODP) is a chemical compound that belongs to the class of organophosphate flame retardants. ODP has been widely used as a flame retardant in various applications, such as textiles, plastics, and construction materials, due to its excellent flame-retardant properties.
Mécanisme D'action
Octyldichloropropyl phosphate acts as a flame retardant by releasing phosphorus-containing radicals upon exposure to heat. These radicals react with the flame radicals, interrupting the combustion process and preventing the spread of fire. In the treatment of neurological disorders, Octyldichloropropyl phosphate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in cognitive function.
Effets Biochimiques Et Physiologiques
Octyldichloropropyl phosphate has been shown to have toxic effects on the nervous system, liver, and kidney. It can also cause developmental and reproductive toxicity. In addition, Octyldichloropropyl phosphate has been shown to disrupt the endocrine system by interfering with hormone signaling.
Avantages Et Limitations Des Expériences En Laboratoire
Octyldichloropropyl phosphate has several advantages as a flame retardant, including its high efficiency, low cost, and compatibility with various materials. However, its toxicity and potential environmental impact are significant limitations. In lab experiments, Octyldichloropropyl phosphate can be used to study the mechanism of flame retardancy and the potential use of Octyldichloropropyl phosphate in the treatment of neurological disorders.
Orientations Futures
Future research on Octyldichloropropyl phosphate should focus on developing safer alternatives to Octyldichloropropyl phosphate as a flame retardant. In addition, further studies are needed to understand the mechanism of action of Octyldichloropropyl phosphate in the treatment of neurological disorders and to develop more effective and targeted therapies. Finally, more research is needed to understand the environmental impact of Octyldichloropropyl phosphate and to develop strategies to mitigate its potential harm.
Méthodes De Synthèse
Octyldichloropropyl phosphate can be synthesized by the reaction of octanol with phosphorus oxychloride. The reaction takes place in the presence of a catalyst, such as triethylamine. The resulting product is purified by distillation and recrystallization.
Applications De Recherche Scientifique
Octyldichloropropyl phosphate has been extensively studied for its flame-retardant properties. It has been used in various applications, such as textiles, plastics, and construction materials, to improve their fire safety. Octyldichloropropyl phosphate has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
117617-70-6 |
|---|---|
Nom du produit |
Octyldichloropropyl phosphate |
Formule moléculaire |
C11H23Cl2O4P |
Poids moléculaire |
321.17 g/mol |
Nom IUPAC |
3,3-dichloropropyl octyl hydrogen phosphate |
InChI |
InChI=1S/C11H23Cl2O4P/c1-2-3-4-5-6-7-9-16-18(14,15)17-10-8-11(12)13/h11H,2-10H2,1H3,(H,14,15) |
Clé InChI |
LEYKLJDREJGQML-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOP(=O)(O)OCCC(Cl)Cl |
SMILES canonique |
CCCCCCCCOP(=O)(O)OCCC(Cl)Cl |
Autres numéros CAS |
117617-70-6 |
Synonymes |
octyldichloropropyl phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



